molecular formula C4H12ClNO2 B1377208 2-(Aminomethyl)propane-1,3-diol hydrochloride CAS No. 1427379-01-8

2-(Aminomethyl)propane-1,3-diol hydrochloride

Cat. No.: B1377208
CAS No.: 1427379-01-8
M. Wt: 141.6 g/mol
InChI Key: YJJPPSTZJUVIKP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)propane-1,3-diol hydrochloride is an organic compound with the molecular formula C4H12ClNO2 and a molecular weight of 141.6 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)propane-1,3-diol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can act as a buffer component in electrophoresis systems, helping to maintain the pH balance during the separation of polypeptides . Additionally, it is used in the synthesis of functional cyclic carbonate monomers, which are essential in polymer chemistry .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it is used as a buffer in the determination of alkaline phosphatase activity, which is crucial for understanding cellular metabolism . Its impact on cell function includes modulating the activity of specific enzymes and proteins, thereby influencing cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it is used as a spacer in isotachophoresis of proteins, where it helps in the separation of proteins based on their charge and size . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at 4°C . Its activity may decrease over time if not stored properly, leading to potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage threshold is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of aliphatic cyclic carbonate monomers, which are involved in polymerization reactions . Its role in these pathways highlights its importance in biochemical research and applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding its transport mechanisms is crucial for optimizing its use in biochemical experiments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes, including enzyme regulation and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)propane-1,3-diol hydrochloride typically involves the reaction of 2-amino-2-methyl-1,3-propanediol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)propane-1,3-diol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets. It acts as a buffer, stabilizing the pH in various biochemical reactions. The compound’s amino and hydroxyl groups play a crucial role in its buffering capacity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Aminomethyl)propane-1,3-diol hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise pH control and reactivity .

Properties

IUPAC Name

2-(aminomethyl)propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c5-1-4(2-6)3-7;/h4,6-7H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJPPSTZJUVIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-01-8
Record name 1,3-Propanediol, 2-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(aminomethyl)propane-1,3-diol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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